3-Chloro-N'-{3-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL]propanoyl}benzohydrazide
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Overview
Description
3-Chloro-N’-{3-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL]propanoyl}benzohydrazide is a complex organic compound with a unique structure that includes a thiazolidinone ring, a benzohydrazide moiety, and a chlorinated aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N’-{3-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL]propanoyl}benzohydrazide typically involves multiple steps. One common approach includes the following steps:
Formation of the Thiazolidinone Ring: This can be achieved by reacting a thioamide with an α-haloketone under basic conditions.
Condensation with Benzohydrazide: The thiazolidinone intermediate is then reacted with benzohydrazide in the presence of a suitable catalyst to form the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-N’-{3-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL]propanoyl}benzohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
Medicinal Chemistry: This compound may exhibit biological activity, making it a candidate for drug development and pharmacological studies.
Materials Science: Its unique structure could be useful in the development of new materials with specific properties.
Biological Studies: It can be used as a probe to study various biochemical pathways and interactions.
Mechanism of Action
The mechanism of action of 3-Chloro-N’-{3-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL]propanoyl}benzohydrazide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its thiazolidinone and benzohydrazide moieties. These interactions can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-N’-[(E)-(4-methylphenyl)methylidene]benzohydrazide: This compound shares a similar core structure but lacks the thiazolidinone ring.
4-Chloro-N’-[(3-ethoxy-4-hydroxybenzylidene)benzohydrazide: This compound has a similar benzohydrazide moiety but different substituents on the aromatic ring.
Uniqueness
The presence of the thiazolidinone ring and the specific substitution pattern in 3-Chloro-N’-{3-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL]propanoyl}benzohydrazide makes it unique compared to other similar compounds. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research.
Properties
Molecular Formula |
C21H18ClN3O3S2 |
---|---|
Molecular Weight |
460.0 g/mol |
IUPAC Name |
3-chloro-N'-[3-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoyl]benzohydrazide |
InChI |
InChI=1S/C21H18ClN3O3S2/c1-13-5-7-14(8-6-13)11-17-20(28)25(21(29)30-17)10-9-18(26)23-24-19(27)15-3-2-4-16(22)12-15/h2-8,11-12H,9-10H2,1H3,(H,23,26)(H,24,27)/b17-11- |
InChI Key |
WIQXRGCQBQBUGX-BOPFTXTBSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NNC(=O)C3=CC(=CC=C3)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NNC(=O)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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